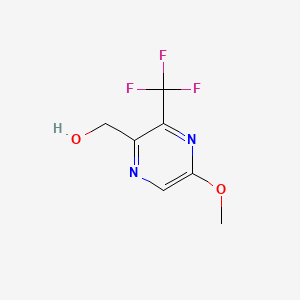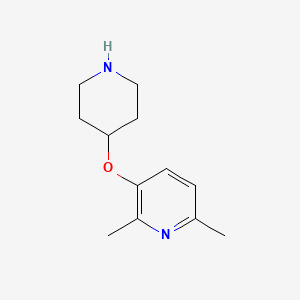
N-(cyclohexylmethyl)morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)morpholine-2-carboxamide: is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine, and this compound features a cyclohexylmethyl group attached to the nitrogen atom of morpholine, along with a carboxamide group at the second position of the morpholine ring. This structure imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with morpholine
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This often includes the use of catalysts and specific solvents to control the reaction environment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexylmethyl group to a cyclohexanone derivative.
Reduction: Reduction reactions can be performed to convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Primary amines.
Substitution: Various substituted morpholines.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active molecules, potentially influencing biological pathways and cellular processes. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where morpholine derivatives have shown promise. Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The exact mechanism of action of N-(cyclohexylmethyl)morpholine-2-carboxamide depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use, such as in pharmaceuticals or industrial processes.
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound without the cyclohexylmethyl group.
Cyclohexylamine: A simpler amine with a cyclohexyl group.
N-Methylmorpholine: A morpholine derivative with a methyl group instead of cyclohexylmethyl.
Uniqueness: N-(cyclohexylmethyl)morpholine-2-carboxamide is unique due to its specific structural features, which impart distinct chemical properties compared to its simpler analogs. These features make it more suitable for certain applications where the presence of the cyclohexylmethyl group is advantageous.
This compound , its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)morpholine-2-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c15-12(11-9-13-6-7-16-11)14-8-10-4-2-1-3-5-10/h10-11,13H,1-9H2,(H,14,15) |
Clé InChI |
RAKJKCBGDLFTJX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNC(=O)C2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[(2-ethoxy-4-methyl-1H-benzimidazol-6-yl)oxy]butanoate](/img/structure/B15358377.png)

![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)


![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)


![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)


![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
